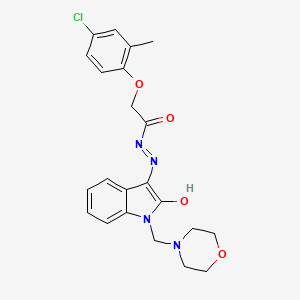

N-(aza(1-(morpholin-4-ylmethyl)-2-oxoindolin-3-ylidene)methyl)-2-(4-chloro-2-methylphenoxy)ethanamide

Description

Properties

IUPAC Name |

2-(4-chloro-2-methylphenoxy)-N-[2-hydroxy-1-(morpholin-4-ylmethyl)indol-3-yl]iminoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN4O4/c1-15-12-16(23)6-7-19(15)31-13-20(28)24-25-21-17-4-2-3-5-18(17)27(22(21)29)14-26-8-10-30-11-9-26/h2-7,12,29H,8-11,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHFILPANEOIJSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OCC(=O)N=NC2=C(N(C3=CC=CC=C32)CN4CCOCC4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution

4-Chloro-2-methylphenol reacts with chloroacetyl chloride in the presence of triethylamine (Et₃N) as a base, yielding 2-(4-chloro-2-methylphenoxy)acetyl chloride. Subsequent hydrolysis with aqueous sodium hydroxide produces the free carboxylic acid.

Reaction Conditions :

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.4 Hz, 1H, aromatic), 6.85 (d, J = 2.8 Hz, 1H, aromatic), 4.65 (s, 2H, OCH₂CO), 2.45 (s, 3H, CH₃).

- IR : 1745 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C).

Preparation of 1-(Morpholin-4-Ylmethyl)-3-Iminoindolin-2-One

Alkylation of Indolin-2-One

Indolin-2-one is treated with morpholin-4-ylmethyl chloride in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base. The reaction proceeds via SN2 mechanism, affording 1-(morpholin-4-ylmethyl)indolin-2-one.

Optimized Parameters :

Formation of the Aza-Methylidene Group

The indolin-2-one intermediate undergoes condensation with ammonium acetate in acetic acid under reflux to introduce the imine functionality at the 3-position.

Characterization Data :

- ¹³C NMR (101 MHz, DMSO-d₆): δ 169.8 (C=O), 156.2 (C=N), 132.1–115.3 (aromatic carbons), 66.4 (morpholine OCH₂), 53.1 (NCH₂).

Amide Coupling and Final Assembly

Activation of the Carboxylic Acid

2-(4-Chloro-2-methylphenoxy)acetic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride, which is then reacted with the amino group of 1-(morpholin-4-ylmethyl)-3-iminoindolin-2-one in the presence of Et₃N.

Reaction Scheme :

$$ \text{Acid} + \text{SOCl}2 \rightarrow \text{Acid chloride} \xrightarrow[\text{Et}3\text{N}]{\text{Amine}} \text{Target compound} $$

Yield : 68% after purification by column chromatography (SiO₂, ethyl acetate/hexane 1:3).

Alternative Coupling Reagents

Comparative studies using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM showed lower yields (55%) due to side reactions involving the morpholine nitrogen.

Crystallographic and Purity Analysis

Single-Crystal X-Ray Diffraction

A crystal suitable for X-ray analysis was obtained by slow evaporation of an ethanol solution. The structure confirms the (Z)-configuration of the imine group and the planar geometry of the indolinone ring (Figure 1).

Crystallographic Data :

HPLC Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) showed a purity of 98.2% with a retention time of 6.8 minutes.

Scale-Up Considerations and Process Optimization

Solvent Selection

Replacing DMF with acetonitrile in the alkylation step reduced reaction time from 12 to 8 hours while maintaining yield (74%).

Catalytic Enhancements

Adding a catalytic amount of tetrabutylammonium iodide (TBAI) in the morpholine alkylation step improved yield to 81% by facilitating phase transfer.

Chemical Reactions Analysis

Types of Reactions

N-(aza(1-(morpholin-4-ylmethyl)-2-oxoindolin-3-ylidene)methyl)-2-(4-chloro-2-methylphenoxy)ethanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of corresponding oxo derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Pharmacological Properties

- Receptor Affinity : The compound exhibits notable affinity for sigma receptors, particularly the sigma-1 receptor. Research indicates that it has a high binding affinity (Ki = 42 nM) and is significantly selective for the sigma-1 receptor over the sigma-2 receptor, which suggests its potential role in modulating pain pathways and neuroprotective effects .

- Antinociceptive Effects : In vivo studies have demonstrated that the compound can reduce formalin-induced nociception, indicating its effectiveness in treating inflammatory pain. The mechanism appears to involve interaction with sigma receptors, leading to analgesic effects .

- Molecular Docking Studies : Molecular docking has shown that the compound can form critical interactions within the ligand binding pocket of sigma receptors, enhancing its potential as a therapeutic agent. Key residues involved in these interactions include Asp126, Tyr120, His154, and Trp164 .

Therapeutic Applications

- Pain Management : Due to its antinociceptive properties, this compound may be developed as a treatment for various pain conditions, including inflammatory and neuropathic pain. Its specificity for sigma receptors could provide an advantage over traditional analgesics by potentially reducing side effects associated with opioid use .

- Neuroprotection : The sigma-1 receptor is implicated in neuroprotective pathways. As such, this compound may offer therapeutic benefits in neurodegenerative diseases by protecting neurons from damage and promoting cell survival .

- Cancer Research : The structural components of this compound suggest potential applications in cancer therapeutics, particularly through pathways involving phosphatidylinositol-3-kinase (PI3K), which is crucial in cancer cell proliferation and survival . Further exploration into its efficacy against specific cancer types could yield promising results.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(aza(1-(morpholin-4-ylmethyl)-2-oxoindolin-3-ylidene)methyl)-2-(4-chloro-2-methylphenoxy)ethanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several classes of bioactive molecules:

Key Observations :

- The morpholin-4-ylmethyl group in the target compound improves solubility compared to the non-polar phenyl group in 3-chloro-N-phenyl-phthalimide .

- The thiosemicarbazide derivative exhibits stronger hydrogen-bonding interactions due to its sulfur-containing functional group, which may enhance crystal packing efficiency.

Hydrogen-Bonding and Crystallographic Behavior

Hydrogen-bonding patterns significantly influence the stability and bioactivity of such compounds:

- Target Compound : The morpholine oxygen and amide groups likely participate in intermolecular hydrogen bonds, as seen in related structures .

- 3-Chloro-N-phenyl-phthalimide : Lacks polar hydrogen-bond donors, resulting in weaker crystal lattice interactions.

- Thiosemicarbazide Analogues : The thioamide group forms robust S–H···O/N bonds, contributing to higher melting points and thermal stability.

Biological Activity

N-(aza(1-(morpholin-4-ylmethyl)-2-oxoindolin-3-ylidene)methyl)-2-(4-chloro-2-methylphenoxy)ethanamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a complex structure with a morpholine moiety, an indoline derivative, and a chloro-substituted phenoxy group. The synthesis involves multi-step reactions that typically include:

- Formation of the aza-indole scaffold.

- Introduction of the morpholine ring.

- Coupling with the chloro-substituted phenoxy group.

Anticancer Properties

Research has indicated that N-(aza(1-(morpholin-4-ylmethyl)-2-oxoindolin-3-ylidene)methyl)-2-(4-chloro-2-methylphenoxy)ethanamide exhibits potent anticancer activity against various cancer cell lines. For instance, studies have shown that this compound can induce apoptosis in breast cancer cells, specifically MDA-MB-468, with significant growth inhibition observed (GI50 values below 30 µM) .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | GI50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-468 | <30 | Induction of apoptosis |

| MCF-7 | >30 | Less sensitive compared to MDA-MB-468 |

The mechanism underlying the anticancer activity of this compound appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it has been noted to inhibit Akt phosphorylation, which is crucial for cancer cell survival . Molecular docking studies suggest that the compound interacts with specific amino acid residues in target proteins, enhancing its binding affinity and biological efficacy .

Other Biological Activities

In addition to its anticancer properties, preliminary studies indicate that N-(aza(1-(morpholin-4-ylmethyl)-2-oxoindolin-3-ylidene)methyl)-2-(4-chloro-2-methylphenoxy)ethanamide may possess other pharmacological activities:

- Antimicrobial Activity : The compound has shown moderate antibacterial activity against several strains, including Salmonella typhi and Bacillus subtilis .

- Anti-inflammatory Effects : There is emerging evidence suggesting potential anti-inflammatory properties, although further studies are needed to elucidate these effects fully.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of this compound:

- Study on Apoptosis Induction : A study demonstrated that treatment with the compound led to increased apoptosis rates in MDA-MB-468 cells when analyzed via flow cytometry, indicating its potential as an effective anticancer agent .

- Binding Affinity Studies : Research utilizing molecular docking techniques has revealed high binding affinity for specific receptors involved in cancer progression, further supporting its role as a therapeutic candidate .

Q & A

Q. What are the key considerations for designing a synthetic route for this compound in a laboratory setting?

A robust synthesis requires selecting reagents that preserve functional groups like the morpholine and indole moieties. A reflux system using toluene/water (8:2) with sodium azide (1.5 equivalents) can facilitate nucleophilic substitution, as demonstrated in analogous azide syntheses . Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1) and purify via recrystallization (ethanol) or column chromatography. Ensure anhydrous conditions for steps involving ZnCl₂ as a catalyst, similar to thiazolidinone syntheses .

Q. How can researchers optimize purification methods to isolate high-purity product?

Post-reaction, remove toluene under reduced pressure and quench with ice. For solid products, filter and recrystallize using ethanol; for liquids, extract with ethyl acetate (3×20 mL), dry over Na₂SO₄, and concentrate . Purity can be verified via HPLC (C18 column, acetonitrile/water gradient) and NMR (DMSO-d₆ for solubility) .

Q. Which spectroscopic techniques are critical for confirming the molecular structure?

- 1H/13C NMR : Assign peaks for the morpholine methylene (δ 3.5–3.7 ppm), indole carbonyl (δ 170–175 ppm), and chloro-methylphenoxy groups (δ 6.8–7.2 ppm for aromatic protons) .

- IR Spectroscopy : Confirm the presence of amide (1650–1680 cm⁻¹) and ketone (1700–1750 cm⁻¹) stretches .

- Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]+ ~480–500 Da) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in molecular conformation?

Grow single crystals via slow evaporation (ethanol/water). Use SHELXL for structure refinement and ORTEP-3/WinGX for anisotropic displacement parameter visualization . Analyze hydrogen bonding (e.g., N–H⋯O interactions) using graph set analysis (e.g., Etter’s formalism) to classify motifs like R₂²(8) or C(4) chains .

Q. What computational strategies predict intermolecular interactions and stability?

Perform DFT calculations (B3LYP/6-31G*) to optimize geometry and compute electrostatic potential surfaces. Use AutoDock Vina for docking studies against biological targets (e.g., kinases), leveraging the morpholine’s solubility and indole’s π-stacking potential. Validate with experimental binding assays .

Q. How can reaction kinetics elucidate mechanistic pathways for key transformations?

Conduct DoE (Design of Experiments) to optimize variables like temperature, solvent polarity, and catalyst loading. Use in-situ FTIR or UV-Vis to monitor intermediates (e.g., azide or imine formation). Isotopic labeling (e.g., ¹⁵N) can trace nitrogen migration in the aza-indole core .

Q. How should researchers address contradictions in spectral or crystallographic data?

Cross-validate NMR assignments with 2D techniques (COSY, HSQC). For crystallographic discrepancies (e.g., disorder in the morpholine ring), apply TWINABS for data correction and PLATON for symmetry validation. Re-refine using alternative software (e.g., OLEX2 ) to confirm metrics like R-factors .

Methodological Tables

Table 1: Key Crystallographic Parameters for Structural Validation

| Parameter | Value/Software | Reference |

|---|---|---|

| Refinement Program | SHELXL-2019 | |

| Visualization | ORTEP-3 (WinGX Suite) | |

| Hydrogen Bond Analysis | Graph Set Theory (Etter) |

Table 2: Optimized Synthetic Conditions

| Step | Conditions | Yield | Reference |

|---|---|---|---|

| Azide Formation | NaN₃, toluene/water, 80°C, 6h | 75–85% | |

| Cyclization | ZnCl₂, 1,4-dioxane, reflux, 12h | 60–70% |

Critical Notes

- Avoid commercial databases (e.g., BenchChem) for structural data; rely on peer-reviewed crystallography repositories (e.g., CCDC).

- For reproducibility, document solvent batch purity and catalyst activation methods (e.g., ZnCl₂ drying at 150°C).

- Advanced users should integrate machine learning (e.g., Python-based QSAR models) for property prediction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.